Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of furan carboxylates It features a furan ring substituted with a carboxylate group and a thioether linkage to a methoxyisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.
Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor, typically under basic conditions.
Attachment of the Methoxyisoquinoline Moiety: The final step involves coupling the methoxyisoquinoline moiety to the thioether-linked furan carboxylate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The methoxyisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage and furan ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate: shares similarities with other furan carboxylates and methoxyisoquinoline derivatives.
Furan-2-carboxylates: These compounds are known for their diverse reactivity and applications in organic synthesis.
Methoxyisoquinoline Derivatives: These compounds are studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of a furan ring, a thioether linkage, and a methoxyisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 5-[(5-methoxyisoquinolin-1-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-14-5-3-4-13-12(14)8-9-18-16(13)23-10-11-6-7-15(22-11)17(19)21-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLRNAZYRYCERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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